molecular formula C5H11BrClN B6180763 3-(bromomethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2613383-47-2

3-(bromomethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6180763
CAS No.: 2613383-47-2
M. Wt: 200.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(bromomethyl)cyclobutan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C5H10BrN·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)cyclobutan-1-amine hydrochloride typically involves the bromination of cyclobutan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The bromination process involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually conducted at room temperature to avoid any side reactions .

Industrial Production Methods

Industrial production of 3-(bromomethyl)cyclobutan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified and converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted cyclobutan-1-amine derivatives.

    Reduction Reactions: Formation of cyclobutan-1-amine.

    Oxidation Reactions: Formation of cyclobutanone derivatives.

Scientific Research Applications

3-(bromomethyl)cyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)cyclobutan-1-amine hydrochloride involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)cyclobutan-1-amine hydrochloride
  • 3-(iodomethyl)cyclobutan-1-amine hydrochloride
  • 3-(methyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(bromomethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various compounds .

Properties

CAS No.

2613383-47-2

Molecular Formula

C5H11BrClN

Molecular Weight

200.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.